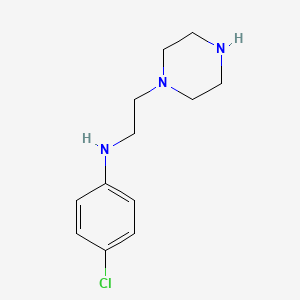

4-chloro-N-(2-piperazin-1-ylethyl)aniline

Description

BenchChem offers high-quality 4-chloro-N-(2-piperazin-1-ylethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-piperazin-1-ylethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2-piperazin-1-ylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c13-11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16/h1-4,14-15H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPWMXZXMFWBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269771 | |

| Record name | N-(4-Chlorophenyl)-1-piperazineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-60-3 | |

| Record name | N-(4-Chlorophenyl)-1-piperazineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-1-piperazineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

The following technical guide details the synthesis of 4-chloro-N-(2-(piperazin-1-yl)ethyl)aniline , a structural motif commonly utilized in medicinal chemistry as a linker for kinase inhibitors and GPCR ligands.

This protocol prioritizes the Boc-protection strategy . While direct alkylation is chemically possible, it often leads to uncontrolled polymerization of the piperazine or bis-alkylation of the aniline. The protected route ensures regiospecificity and high purity suitable for biological assays.

Strategic Analysis & Retrosynthesis

The target molecule, 4-chloro-N-(2-(piperazin-1-yl)ethyl)aniline (Compound 3 ), consists of an electron-deficient aniline coupled to a secondary piperazine via an ethylene linker.

Retrosynthetic Disconnection:

The most reliable disconnection is at the aniline nitrogen-carbon bond. This implies an

Rationale for Selected Route:

-

Regiocontrol: Using tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (Compound 1 ) prevents the secondary amine of the piperazine from acting as a competing nucleophile.

-

Aniline Nucleophilicity: 4-chloroaniline is a weak nucleophile. The protocol utilizes Sodium Iodide (NaI) as a catalyst (Finkelstein reaction in situ) to convert the alkyl bromide to a more reactive alkyl iodide.

-

Stability: The final product is isolated as a dihydrochloride salt to prevent oxidation and ensure long-term stability.

Pathway Visualization

Figure 1: Retrosynthetic analysis showing the disconnection strategy to ensure mono-alkylation.

Experimental Protocol

Phase 1: N-Alkylation (Coupling)

Objective: Covalent attachment of the protected piperazine linker to the aniline core.

Reagents:

-

Substrate A: 4-Chloroaniline [CAS: 106-47-8][1]

-

Substrate B: tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate [CAS: 1030377-26-8]

-

Base: Potassium Carbonate (

), anhydrous -

Catalyst: Sodium Iodide (NaI)[2]

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Stoichiometry Table:

| Component | Role | Equivalents (eq) | Notes |

| 4-Chloroaniline | Nucleophile | 1.0 | Limiting reagent |

| N-Boc-4-(2-bromoethyl)piperazine | Electrophile | 1.1 | Slight excess to drive completion |

| Base | 2.5 | Scavenges HBr; must be finely ground | |

| NaI | Catalyst | 0.1 | Converts Br to I in situ |

| Acetonitrile | Solvent | 10 Vol | 10 mL per 1 g of aniline |

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) gas. -

Dissolution: Add 4-Chloroaniline (1.0 eq) and Acetonitrile to the flask. Stir until fully dissolved.

-

Base Addition: Add

(2.5 eq) and NaI (0.1 eq). The mixture will appear as a suspension.[3] -

Electrophile Addition: Add ** tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate** (1.1 eq) dropwise (if liquid) or in one portion (if solid).

-

Reaction: Heat the mixture to reflux (80–82 °C) for 16–24 hours .

-

Checkpoint: Monitor by TLC (System: Hexane/Ethyl Acetate 2:1). The aniline spot (

) should disappear, and a new lower polarity spot (Protected Product) should appear.

-

-

Work-up:

-

Cool to room temperature.[4]

-

Filter off the inorganic solids (

/KBr) through a Celite pad. -

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Redissolve in Ethyl Acetate, wash with water (2x) and Brine (1x). Dry over

.[5][6][7] Flash chromatography (SiO2, Hexane/EtOAc gradient) may be required if the crude purity is <90%.

-

Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group and isolation of the stable hydrochloride salt.

Reagents:

-

Substrate: Purified Intermediate from Phase 1

-

Reagent: 4M HCl in 1,4-Dioxane

-

Solvent: Diethyl Ether (

) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: Dissolve the oily intermediate in a minimal amount of DCM (approx. 3-5 Vol).

-

Acidification: Cool to 0 °C in an ice bath. Slowly add 4M HCl in Dioxane (5.0 eq).

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours .

-

Observation: A white precipitate (the HCl salt) should begin to form.

-

-

Isolation:

-

Dilute the mixture with excess Diethyl Ether (

) to force complete precipitation. -

Filter the solid under vacuum (Buchner funnel).

-

Wash the filter cake with cold Ether (3x) to remove organic impurities.

-

-

Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Final Product: 4-chloro-N-(2-(piperazin-1-yl)ethyl)aniline dihydrochloride.

Reaction Workflow Diagram

Figure 2: Step-by-step experimental workflow from starting materials to isolated salt.

Analytical Validation (Expected Data)

To validate the synthesis, compare your results against these theoretical spectral parameters.

| Technique | Parameter | Expected Signal / Characteristic |

| 1H NMR | Aniline Ring | Doublets at ~6.5 ppm (2H) and ~7.1 ppm (2H) (Characteristic AA'BB' system) |

| 1H NMR | Ethyl Linker | Two triplets at ~3.2 ppm ( |

| 1H NMR | Piperazine | Multiplets at ~2.9 ppm and ~3.0 ppm (shifts downfield in HCl salt) |

| MS (ESI+) | Molecular Ion | |

| Appearance | Physical State | White to off-white hygroscopic powder (HCl salt) |

Troubleshooting & Critical Control Points

-

Issue: Low Yield in Phase 1.

-

Cause: Incomplete reaction due to the low nucleophilicity of 4-chloroaniline.

-

Solution: Switch solvent to DMF and increase temperature to 90 °C. Ensure NaI is fresh and dry.

-

-

Issue: Bis-alkylation.

-

Cause: The aniline nitrogen reacts with two equivalents of the alkyl bromide.

-

Solution: Ensure the aniline is the limiting reagent (1.0 eq) and the electrophile is not in large excess (keep to 1.1 eq). If observed, separate via column chromatography (Bis-alkylated product is much less polar).

-

-

Issue: Sticky Gum in Phase 2.

-

Cause: Hygroscopic nature of the salt or residual dioxane.

-

Solution: Triturate the gum vigorously with anhydrous Diethyl Ether or Acetone to induce crystallization.

-

References

-

BenchChem. (2025).[3] Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from

-

Mishra, B. K., et al. (2009).[8] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607.[8] Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2-(4-(3-chlorophenyl)-1-piperazinyl)-n-(4-((2,4-dichlorobenzyl)thio)ph)acetamide. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3068854. Retrieved from

Sources

- 1. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [orgspectroscopyint.blogspot.com]

- 3. benchchem.com [benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jgtps.com [jgtps.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Introduction: Bridging Structure and Function in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of novel therapeutic agents is intrinsically linked to a profound understanding of their physicochemical properties. These characteristics—spanning solubility, lipophilicity, and ionization state—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-chloro-N-(2-piperazin-1-ylethyl)aniline, a molecule of interest for researchers and drug development professionals.

4-chloro-N-(2-piperazin-1-ylethyl)aniline incorporates three key structural motifs: a 4-chloroaniline core, a flexible ethyl linker, and a piperazine ring. The 4-chloroaniline moiety provides a foundation with established electronic and hydrophobic characteristics. The piperazine ring, a common scaffold in pharmaceuticals, introduces two basic nitrogen centers, significantly influencing the compound's pKa and aqueous solubility. The interplay of these components dictates the molecule's overall physicochemical profile, which is critical for its potential as a drug candidate.

Due to the limited availability of specific experimental data for 4-chloro-N-(2-piperazin-1-ylethyl)aniline in public literature, this guide emphasizes the foundational principles and robust experimental methodologies required to characterize this compound. By providing detailed, self-validating protocols, we empower researchers to generate high-quality data, ensuring scientific integrity and advancing the understanding of this and similar molecules.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties for 4-chloro-N-(2-piperazin-1-ylethyl)aniline. Where experimental data is not available, this is noted. For context, the properties of the parent structures, 4-chloroaniline and piperazine, are included.

| Physicochemical Property | 4-chloro-N-(2-piperazin-1-ylethyl)aniline | 4-chloroaniline | Piperazine |

| Molecular Formula | C₁₂H₁₈ClN₃ | C₆H₆ClN | C₄H₁₀N₂ |

| Molecular Weight ( g/mol ) | 239.74 | 127.57[1] | 86.14[2] |

| Melting Point (°C) | To be determined | 69.5[1] | 106[2] |

| Boiling Point (°C) | To be determined | 232 | 146[2] |

| Water Solubility | To be determined | 0.3 g/100 mL (20 °C)[3] | Freely soluble[2] |

| pKa (Acid Dissociation Constant) | To be determined | 4.15[3] | pKa1 ≈ 5.35, pKa2 ≈ 9.73[4] |

| logP (Octanol-Water Partition Coefficient) | To be determined | 1.83[1] | -1.5[4] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-chloro-N-(2-piperazin-1-ylethyl)aniline.

Melting Point Determination via the Capillary Method

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid. This protocol utilizes the widely accepted capillary method for its simplicity and accuracy.

Methodology:

-

Sample Preparation: The sample of 4-chloro-N-(2-piperazin-1-ylethyl)aniline should be thoroughly dried to remove any residual solvent. The dried sample is then finely powdered using a mortar and pestle.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is gently tapped to pack the sample to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

Solubility Determination by the Shake-Flask Method

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[5]

Methodology:

-

Equilibration: An excess amount of 4-chloro-N-(2-piperazin-1-ylethyl)aniline is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, screw-cap vial.

-

Agitation: The vial is placed in a thermostatic shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow for the separation of the undissolved solid. Alternatively, the solution can be centrifuged or filtered to remove the excess solid.

-

Quantification: A precisely measured aliquot of the clear, saturated supernatant is carefully removed. The concentration of the dissolved compound in the aliquot is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of mg/mL or µg/mL.

pKa Determination by Potentiometric Titration

Rationale: The pKa values of a molecule dictate its ionization state at different pH levels, which in turn affects its solubility, permeability, and target binding.[6] For 4-chloro-N-(2-piperazin-1-ylethyl)aniline, with its multiple basic nitrogen atoms, potentiometric titration is a robust method to determine its pKa values.[5][7]

Methodology:

-

Solution Preparation: A precise weight of 4-chloro-N-(2-piperazin-1-ylethyl)aniline is dissolved in a known volume of water or a water-cosolvent mixture to create a solution of known concentration.

-

Titration: The solution is placed in a thermostatted vessel and is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the curve.

Caption: Workflow for pKa determination by potentiometric titration.

logP Determination by the Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[8][9] A balanced logP is often sought in drug design to ensure adequate permeability without compromising aqueous solubility.[8]

Methodology:

-

Solvent Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Compound Distribution: A known amount of 4-chloro-N-(2-piperazin-1-ylethyl)aniline is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Experimental workflow for logP determination.

Conclusion: A Pathway to Informed Drug Design

While direct experimental data for 4-chloro-N-(2-piperazin-1-ylethyl)aniline remains to be fully elucidated in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. The structural combination of a chloroaniline moiety and a piperazine ring suggests a compound with a nuanced profile of moderate lipophilicity and multiple basic centers, making a thorough experimental investigation essential.

By adhering to the detailed protocols outlined herein, researchers can generate reliable and reproducible data on the melting point, solubility, pKa, and logP of this molecule. This information is not merely a set of physical constants but rather a critical foundation for understanding its ADME properties, guiding lead optimization efforts, and ultimately, unlocking its therapeutic potential. The principles and methodologies presented are broadly applicable across the field of drug discovery, underscoring the enduring importance of fundamental physicochemical characterization in the development of new medicines.

References

-

Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

-

RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

-

Chemsrc. (2025, August 21). 4-Chloroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

PMC. (n.d.). 4-Chloro-N-(pyrazin-2-yl)aniline. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

MDPI. (2022, February 9). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. 4-Chloroaniline | CAS#:106-47-8 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uregina.ca [uregina.ca]

- 7. researchgate.net [researchgate.net]

- 8. logP - MolModa Documentation [durrantlab.pitt.edu]

- 9. LogD/LogP - Enamine [enamine.net]

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Utility of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. One such critical intermediate is 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3)[1]. This compound merges two highly privileged motifs: the 4-chloroaniline moiety, known for its robust lipophilic interactions in target binding pockets, and the piperazine ring, a ubiquitous feature in central nervous system (CNS) therapeutics due to its favorable basicity and hydrogen-bonding profile. As a Senior Application Scientist, I have structured this guide to detail the physicochemical properties, self-validating synthetic methodologies, and analytical protocols required to handle this compound effectively in drug development workflows.

Physicochemical & Structural Profiling

Accurate physicochemical data is the foundation of any robust analytical or synthetic workflow. The structural features of 4-chloro-N-(2-piperazin-1-ylethyl)aniline dictate its solubility, reactivity, and chromatographic behavior[2].

| Property | Value |

| IUPAC Name | 4-chloro-N-[2-(piperazin-1-yl)ethyl]aniline |

| CAS Registry Number | 952959-60-3 |

| Molecular Formula | C₁₂H₁₈ClN₃ |

| Molecular Weight | 239.74 g/mol |

| Topological Polar Surface Area (TPSA) | 41.6 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Synthetic Methodology & Mechanistic Pathways

The synthesis of 4-chloro-N-(2-piperazin-1-ylethyl)aniline requires precise control over nucleophilic substitution to prevent over-alkylation and unwanted polymerization[3]. The most robust approach utilizes the N-alkylation of 4-chloroaniline with a Boc-protected 1-(2-chloroethyl)piperazine derivative.

Causality Behind Experimental Choices

-

Why Boc Protection? The piperazine ring contains a highly nucleophilic secondary amine. Without protection, the 1-(2-chloroethyl)piperazine would rapidly self-condense or polymerize. Masking this amine with a tert-butyloxycarbonyl (Boc) group ensures regioselective alkylation exclusively at the aniline nitrogen.

-

Why K₂CO₃ in Acetonitrile? As outlined in standard, K₂CO₃ acts as a mild, heterogeneous base that efficiently scavenges the HCl byproduct without hydrolyzing the Boc group or causing unwanted side reactions[3]. Acetonitrile provides an optimal polar aprotic environment to stabilize the transition state of the Sₙ2 displacement[3].

Self-Validating Step-by-Step Methodology

Step 1: N-Alkylation

-

Reaction Setup: In a dry, round-bottom flask, dissolve 4-chloroaniline (1.0 eq) and 1-Boc-4-(2-chloroethyl)piperazine (1.1 eq) in anhydrous acetonitrile (0.5 M concentration).

-

Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the solution. The heterogeneous mixture must be stirred vigorously to ensure adequate surface-area contact[3].

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere for 18 hours[3].

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent system. The disappearance of the 4-chloroaniline spot validates the completion of the forward reaction. LC-MS must confirm the intermediate mass [M+H]⁺ at m/z 340.2.

-

Workup: Cool to room temperature, filter off the inorganic salts (K₂CO₃ and KCl), and concentrate the filtrate under reduced pressure. Extract the residue with EtOAc and wash with saturated aqueous NaCl to remove polar impurities[3].

Step 2: Boc Deprotection

-

Acidic Cleavage: Dissolve the intermediate in dichloromethane (DCM, 0.2 M) and cool to 0°C. Add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

In-Process Control (IPC): LC-MS analysis must show the complete disappearance of the m/z 340.2 peak and the emergence of the target [M+H]⁺ at m/z 240.1. This serves as a self-validating checkpoint for complete deprotection.

-

Neutralization & Isolation: Concentrate the reaction mixture to remove excess TFA. Carefully neutralize the residue with 1M NaOH (aq) to pH 10 to liberate the free base. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Synthetic Workflow Visualization

Fig 1: Synthetic workflow for 4-chloro-N-(2-piperazin-1-ylethyl)aniline via N-alkylation.

Analytical Characterization Protocol

To ensure trustworthiness and batch-to-batch reproducibility, the following analytical suite is mandatory for final product release[1]:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Run in ESI+ mode. The spectrum must exhibit a dominant parent ion at m/z 240.1, corresponding to the [M+H]⁺ adduct. The isotopic pattern should reflect the presence of a single chlorine atom (approximate 3:1 ratio of m/z 240 to 242).

-

¹H NMR (400 MHz, CDCl₃): The spectrum is self-validating through specific integration markers. Look for the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring around 6.5–7.1 ppm (4H). The ethylene linker protons will appear as two distinct triplets (or multiplets) around 2.5–3.2 ppm, integrating for 4 protons. The piperazine protons will present as broad multiplets integrating for 8 protons.

-

HPLC Purity: A reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA) should yield a single sharp peak with an Area Under Curve (AUC) > 98%.

Pharmacological Relevance

Compounds containing the 4-chloroaniline and piperazine motifs are frequently utilized as reference standards for drug impurities and as foundational scaffolds in the discovery of novel therapeutics[4]. The secondary amine of the piperazine ring offers a versatile handle for further functionalization (e.g., acylation, reductive amination, or cross-coupling), allowing medicinal chemists to rapidly explore chemical space around GPCR targets, particularly dopamine and serotonin receptors where the piperazine moiety acts as a critical binding anchor.

References

-

BIOFOUNT. "952959-60-3|4-Chloro-n-(2-piperazin-1-ylethyl)aniline". BIOFOUNT. URL:[Link]

Sources

Spectroscopic Characterization of 4-chloro-N-(2-piperazin-1-ylethyl)aniline: A Technical Guide

Introduction

4-chloro-N-(2-piperazin-1-ylethyl)aniline is a substituted N-arylpiperazine. This class of compounds is of significant interest in medicinal chemistry and drug development due to their prevalence as structural motifs in a wide range of biologically active molecules. The N-arylpiperazine scaffold is known to interact with various pharmacological targets, and derivatives often exhibit favorable drug-like properties. A thorough and unambiguous structural confirmation is paramount in the synthesis and development of such compounds. This technical guide provides an in-depth analysis of the spectroscopic data required to unequivocally identify and characterize 4-chloro-N-(2-piperazin-1-ylethyl)aniline, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to offer researchers and drug development professionals a robust framework for the analysis of this and structurally related molecules.

Molecular Structure and Analysis Workflow

The structural elucidation of 4-chloro-N-(2-piperazin-1-ylethyl)aniline relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecular framework, and their combined application allows for a comprehensive and self-validating characterization.

Caption: Workflow for the spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-chloro-N-(2-piperazin-1-ylethyl)aniline, both ¹H and ¹³C NMR are essential for confirming the connectivity of the aromatic and aliphatic portions of the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

Set a spectral width of approximately 200 ppm.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | d | 2H | Ar-H (ortho to Cl) | Aromatic protons ortho to the electron-withdrawing chlorine atom are expected to be downfield. The doublet arises from coupling to the adjacent protons. |

| ~6.60 | d | 2H | Ar-H (ortho to NH) | Aromatic protons ortho to the electron-donating amino group are expected to be upfield. The doublet arises from coupling to the adjacent protons. |

| ~4.5-5.0 | br s | 1H | NH (aniline) | The chemical shift of the secondary amine proton is variable and the peak is often broad due to quadrupole effects and potential hydrogen bonding. |

| ~3.20 | t | 2H | N-CH₂ (ethyl) | These protons are adjacent to the aniline nitrogen, resulting in a downfield shift. The triplet is due to coupling with the adjacent CH₂ group. |

| ~2.85 | br s | 1H | NH (piperazine) | The secondary amine proton of the piperazine ring is typically a broad singlet and its position can vary. |

| ~2.70 | t | 2H | N-CH₂ (ethyl) | These protons are adjacent to the piperazine nitrogen. The triplet is due to coupling with the other CH₂ of the ethyl group. |

| ~2.60 | m | 4H | Piperazine CH₂ | Protons on the piperazine ring adjacent to the ethyl group. |

| ~2.50 | m | 4H | Piperazine CH₂ | Protons on the piperazine ring adjacent to the secondary amine. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | Ar-C (C-NH) | The carbon atom directly attached to the nitrogen is deshielded. |

| ~129.0 | Ar-CH (ortho to Cl) | Aromatic CH carbons are found in this region. |

| ~122.0 | Ar-C (C-Cl) | The carbon atom attached to chlorine is deshielded, but less so than the C-N carbon. |

| ~114.0 | Ar-CH (ortho to NH) | The electron-donating effect of the amino group shields these carbons, shifting them upfield. |

| ~57.0 | N-CH₂ (ethyl) | Aliphatic carbon adjacent to a nitrogen atom. |

| ~54.0 | Piperazine CH₂ | Carbon atoms of the piperazine ring. |

| ~46.0 | Piperazine CH₂ | Carbon atoms of the piperazine ring. |

| ~42.0 | N-CH₂ (ethyl) | Aliphatic carbon adjacent to a nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum provides a molecular "fingerprint" that can be used for identification and quality control.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is intimately mixed with dry potassium bromide powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

The sample is placed in the instrument, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance versus wavenumber.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 | Medium, Sharp | N-H Stretch (secondary amine) | The N-H stretching vibration of the aniline and piperazine secondary amines are expected in this region.[2] |

| ~3050 | Medium | C-H Stretch (aromatic) | Stretching vibrations of C-H bonds on the aromatic ring. |

| 2800-3000 | Medium-Strong | C-H Stretch (aliphatic) | Stretching vibrations of C-H bonds in the ethyl and piperazine moieties. |

| ~1600, ~1500 | Strong | C=C Stretch (aromatic) | Characteristic absorptions for the carbon-carbon double bonds within the benzene ring. |

| ~1320 | Medium | C-N Stretch (aromatic amine) | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| ~1100 | Medium | C-N Stretch (aliphatic amine) | Stretching vibrations of the C-N bonds within the piperazine and ethyl groups. |

| ~820 | Strong | C-H Bend (para-disubstituted) | Out-of-plane bending vibration characteristic of a 1,4-disubstituted benzene ring. |

| ~750 | Medium | C-Cl Stretch | The carbon-chlorine stretching vibration is expected in this region of the fingerprint.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will readily protonate to form a [M+H]⁺ ion.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the molecular ion and its fragments.

-

Data Acquisition:

-

A full scan MS spectrum is acquired to determine the molecular weight.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and aid in structural elucidation.

-

Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 240.13 | [M+H]⁺ (for ³⁵Cl isotope) |

| 242.13 | [M+H]⁺ (for ³⁷Cl isotope) |

| 127.02 | [C₆H₆ClN]⁺ |

| 113.11 | [C₆H₁₃N₂]⁺ |

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 ratio.

Proposed Fragmentation Pathway

Caption: A plausible fragmentation pathway for 4-chloro-N-(2-piperazin-1-ylethyl)aniline in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 4-chloro-N-(2-piperazin-1-ylethyl)aniline, integrating NMR, IR, and MS data, provides a self-validating system for its structural confirmation. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, offers a robust framework for researchers in the field. The detailed protocols and interpretations serve as a practical resource for the characterization of this and other N-arylpiperazine derivatives, ensuring the scientific integrity of their synthesis and subsequent applications in drug discovery and development.

References

-

MDPI. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. [Link]

-

MDPI. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

-

ResearchGate. IR spectrum of 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4naphthoquinone (L) and its dithiocarbamate complexes 1-5. [Link]

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing and Application Guide: 4-Chloro-N-(2-piperazin-1-ylethyl)aniline in Preclinical Drug Discovery

As a Senior Application Scientist, I approach the integration of novel building blocks not merely as a synthetic exercise, but as a strategic deployment of chemical space. In Fragment-Based Drug Discovery (FBDD) and high-throughput library generation, the selection of bifunctional scaffolds dictates the success of downstream Structure-Activity Relationship (SAR) campaigns.

This whitepaper provides an in-depth technical roadmap for sourcing, validating, and utilizing 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS 952959-60-3) . This specific molecule is a highly versatile pharmacophore featuring three distinct synthetic vectors: a highly nucleophilic secondary piperazine amine, a conjugated secondary aniline, and a 4-chloroarene moiety primed for late-stage cross-coupling.

Commercial Sourcing & Supplier Evaluation

A critical bottleneck in preclinical development is the reliable sourcing of high-purity building blocks. Impurities in bifunctional linkers like CAS 952959-60-3 can lead to complex side reactions, such as bis-alkylation or oligomerization, which confound biological assay data.

When evaluating commercial suppliers, procurement must be driven by analytical transparency rather than cost alone. Below is a consolidated evaluation of verified commercial suppliers for this scaffold.

Table 1: Verified Commercial Suppliers for CAS 952959-60-3

| Supplier Name | Catalog Number | Claimed Purity | Required Analytical Data for QC |

| [1] | BD321477 | ≥ 95% | 1H-NMR, LC-MS, HPLC |

| [2] | AGN-PC-0WOL1X | ≥ 95% | COA, MSDS |

| [3] | C350875 | ≥ 95% | NMR, HPLC, COA |

Causality in Supplier Selection: Always prioritize suppliers like[1] that provide batch-specific 1H-NMR and LC-MS traces prior to purchase. The presence of des-chloro impurities or regioisomeric linker attachments cannot be easily removed post-synthesis and will drastically skew downstream SAR data.

Quality Control (QC): A Self-Validating Protocol

Do not blindly trust supplier Certificates of Analysis (COAs). Upon receipt of the batch, it is imperative to implement a self-validating QC protocol to ensure the integrity of the building block before committing it to a multi-step synthesis.

Protocol: Incoming Material Validation

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

-

LC-MS Analysis: Run a fast gradient (5–95% Acetonitrile in Water with 0.1% Formic Acid) over 3 minutes using a standard C18 column.

-

Self-Validating Checkpoint: Ensure the primary peak corresponds to the

ion at m/z 240.1. Crucially, a secondary peak at m/z 242.1 (approximately 33% the intensity of the parent peak) must be present. This confirms the

-

-

1H-NMR Verification: Dissolve 5.0 mg in

or-

Causality of Integration: Look specifically for the integration of the aliphatic piperazine protons (~2.8–3.0 ppm) versus the aromatic protons (~6.5–7.1 ppm). A mismatch in integration indicates residual piperazine starting material from the supplier's synthesis, which will competitively poison your downstream amide couplings.

-

Synthetic Workflow & Derivatization Methodology

The structural brilliance of 4-chloro-N-(2-piperazin-1-ylethyl)aniline lies in the differential nucleophilicity between its two nitrogen centers. The aliphatic piperazine nitrogen is highly nucleophilic and sterically accessible, whereas the secondary aniline nitrogen is rendered significantly less nucleophilic due to resonance conjugation with the electron-withdrawing 4-chlorophenyl ring. This allows for complete regioselectivity without the need for protecting groups.

Protocol: Regioselective Acylation of the Piperazine Ring

-

Reaction Setup: In an oven-dried vial under inert atmosphere, dissolve CAS 952959-60-3 (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during acylation without competing with the piperazine for the electrophile.

-

-

Electrophile Addition: Cool the reaction to 0°C. Dropwise, add the desired acid chloride (1.05 eq).

-

Self-Validating Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using 10% MeOH in DCM with 1%

. The highly polar starting material (low

-

-

Late-Stage Elaboration: Once the piperazine is functionalized, the 4-chloroarene vector remains intact. This chloro-aromatic ring can subsequently be subjected to [4] using a palladium catalyst (e.g.,

with XPhos) to introduce novel amine or ether linkages, rapidly expanding the library's chemical diversity.

Workflow Visualization

The following diagram illustrates the logical flow from raw material procurement through analytical validation and regioselective derivatization.

Fig 1: Quality control and derivatization workflow for CAS 952959-60-3 in drug discovery.

References

-

Angene International Limited. "4-Chloro-n-(2-piperazin-1-ylethyl)aniline | 952959-60-3". Angene Chemical. URL:[Link]

-

Beijing Bio-Fount Technology Co., Ltd. "952959-60-3 | 4-Chloro-n-(2-piperazin-1-ylethyl)aniline". Bio-Fount. URL:[Link]

-

ChemEurope. "Buchwald-Hartwig reaction". LUMITOS AG. URL:[Link]

Sources

- 1. 4-Chloro-n-(2-piperazin-1-ylethyl)aniline_952959-60-3_C350875_ãè±èæ ååç½ã [gjbzwz.com]

- 2. Angene - 4-Chloro-n-(2-piperazin-1-ylethyl)aniline | 952959-60-3 | MFCD09832490 | AGN-PC-0WOL1X [japan.angenechemical.com]

- 3. 952959-60-3|4-Chloro-n-(2-piperazin-1-ylethyl)aniline|4-Chloro-n-(2-piperazin-1-ylethyl)aniline|-范德生物科技公司 [bio-fount.com]

- 4. Buchwald-Hartwig_reaction [chemeurope.com]

Methodological & Application

Application Note: Highly Chemoselective Synthesis of 4-Chloro-N-(2-piperazin-1-ylethyl)aniline via a Controlled Amide-Reduction Pathway

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Strategic Rationale

Piperazine-linked anilines are privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores for GPCR ligands, kinase inhibitors, and central nervous system (CNS) active agents. The synthesis of 4-chloro-N-(2-piperazin-1-ylethyl)aniline presents a classic challenge in amine functionalization: the direct alkylation of 4-chloroaniline with dihaloalkanes (e.g., 1-bromo-2-chloroethane) or mesylates typically suffers from sluggish kinetics and inevitably yields complex mixtures of mono- and di-alkylated products [1].

To bypass the poor nucleophilicity of the deactivated aniline and strictly enforce mono-alkylation, this application note details a highly robust, self-validating four-step amide-reduction sequence . By first acylating the aniline, the nitrogen's nucleophilicity is temporarily neutralized, preventing any over-alkylation. Subsequent nucleophilic substitution, chemoselective borane reduction, and acidic deprotection yield the target compound with exceptional purity and high overall yield.

Forward Synthesis Workflow

The following workflow illustrates the step-by-step synthetic progression, highlighting the intermediate states and reaction conditions.

Figure 1: Four-step synthetic workflow for 4-chloro-N-(2-piperazin-1-ylethyl)aniline.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating protocol, every reagent choice in this route is dictated by strict chemoselectivity requirements:

-

Acylation over Direct Alkylation: Chloroacetyl chloride is utilized instead of bromoacetyl bromide. While the bromide is more reactive, the chloride provides sufficient electrophilicity for the acylation of 4-chloroaniline while remaining highly stable and cost-effective. The resulting amide completely prevents N,N-dialkylation.

-

Finkelstein Catalysis in Substitution: During Step 2, the addition of catalytic Potassium Iodide (KI) converts the alkyl chloride to an alkyl iodide in situ. This dramatically accelerates the SN2 attack by the sterically hindered 1-Boc-piperazine.

-

Chemoselective Borane Reduction: The reduction of the amide (Step 3) is a critical juncture. Lithium aluminum hydride (LiAlH₄) can cause partial hydrodehalogenation of the aryl chloride. Similarly, transition-metal catalyzed hydrogenation (e.g., Pd/C) will rapidly cleave the aryl C-Cl bond. Borane-THF (

) is chosen because it coordinates strongly to the amide carbonyl, facilitating hydride transfer to reduce the amide to an amine while leaving the aryl chloride completely intact [2]. -

Boc-Protection Strategy: The tert-butyloxycarbonyl (Boc) group on the piperazine prevents the secondary amine from undergoing intermolecular cross-linking or forming quaternary spiro-salts during the alkylation and reduction phases [3].

Experimental Methodologies

General Note: All reactions requiring anhydrous conditions should be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

Step 1: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide

-

Setup: Dissolve 4-chloroaniline (12.7 g, 100 mmol, 1.0 eq) and triethylamine (16.7 mL, 120 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 150 mL). Cool the flask to 0 °C in an ice bath.

-

Addition: Add chloroacetyl chloride (8.8 mL, 110 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel to maintain the internal temperature below 5 °C.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Workup: Quench the reaction with 1M aqueous HCl (100 mL). Separate the organic layer, wash with saturated aqueous

(100 mL) and brine (100 mL). Dry over anhydrous

Step 2: Synthesis of tert-Butyl 4-(2-((4-chlorophenyl)amino)-2-oxoethyl)piperazine-1-carboxylate

-

Setup: Suspend the intermediate from Step 1 (20.4 g, 100 mmol, 1.0 eq), 1-Boc-piperazine (20.5 g, 110 mmol, 1.1 eq), anhydrous

(27.6 g, 200 mmol, 2.0 eq), and KI (1.66 g, 10 mmol, 0.1 eq) in anhydrous acetonitrile (MeCN, 200 mL). -

Reaction: Heat the mixture to reflux (80 °C) under nitrogen for 12 hours.

-

Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (250 mL) and water (150 mL). Wash the organic layer with brine, dry over

, and concentrate to yield the Boc-amide intermediate as an off-white solid.

Step 3: Synthesis of tert-Butyl 4-(2-((4-chlorophenyl)amino)ethyl)piperazine-1-carboxylate

-

Setup: Dissolve the Boc-amide from Step 2 (35.4 g, ~100 mmol, 1.0 eq) in anhydrous THF (150 mL) under nitrogen.

-

Reduction: Slowly add a 1M solution of Borane-THF complex (

, 300 mL, 300 mmol, 3.0 eq) dropwise at room temperature. -

Reaction: Heat the solution to reflux (70 °C) for 16 hours.

-

Quench & Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of Methanol (50 mL) until effervescence ceases. To break the stable amine-borane complexes, reflux the quenched mixture for 1 hour. Concentrate the mixture, partition between EtOAc and saturated

, dry, and evaporate to yield the Boc-amine intermediate.

Step 4: Synthesis of 4-Chloro-N-(2-piperazin-1-ylethyl)aniline Dihydrochloride

-

Setup: Dissolve the intermediate from Step 3 (34.0 g, 100 mmol, 1.0 eq) in DCM (100 mL).

-

Deprotection: Add 4M HCl in dioxane (250 mL, 1000 mmol, 10 eq) at room temperature. Stir vigorously for 4 hours. A thick white precipitate will form as the Boc group is cleaved and the dihydrochloride salt precipitates.

-

Isolation: Filter the suspension through a Buchner funnel. Wash the filter cake thoroughly with diethyl ether (

, 2 × 100 mL) to remove organic impurities. Dry the highly crystalline solid under high vacuum at 40 °C for 12 hours.

Quantitative Data & Quality Control Metrics

The following table summarizes the expected quantitative outputs, molecular weights, and primary mass spectrometry (ESI-MS) validation metrics for each stage of the synthesis.

| Step | Intermediate / Product | MW ( g/mol ) | Expected Yield (%) | Target Purity (HPLC) | ESI-MS[M+H]⁺ |

| 1 | 2-Chloro-N-(4-chlorophenyl)acetamide | 204.05 | 92 - 95% | > 98% | 204.0 |

| 2 | Boc-Amide Intermediate | 353.84 | 85 - 88% | > 95% | 354.1 |

| 3 | Boc-Amine Intermediate | 339.86 | 80 - 82% | > 95% | 340.2 |

| 4 | Target Compound (di-HCl salt) | 312.66 | 94 - 96% | > 99% | 240.1* |

*Note: ESI-MS detects the free base molecular ion [M+H]⁺.

References

-

Albanese, D., Landini, D., & Penso, M. (1998). Synthesis of N-Alkyl Amino Acids. The Journal of Organic Chemistry, 63(25), 9587-9589. URL:[Link]

-

Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. Fast reaction of primary, secondary, and tertiary amides with diborane. A simple, convenient procedure for the conversion of amides to the corresponding amines. The Journal of Organic Chemistry, 38(5), 912-916. URL:[Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

Application Note: High-Throughput Screening and Fragment-Based Derivatization of 4-chloro-N-(2-piperazin-1-ylethyl)aniline in Kinase Drug Discovery

Executive Summary & Structural Rationale

The compound 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) is a highly versatile, bifunctional scaffold utilized in Fragment-Based Drug Discovery (FBDD). With a molecular weight of 239.74 Da, it strictly adheres to the "Rule of Three" for fragment libraries, making it an ideal starting point for the development of targeted kinase inhibitors.

The architectural value of this fragment lies in its dual-interaction capability within the kinase domain:

-

The 4-Chloroaniline Moiety (Hydrophobic Anchor): The halogenated aromatic ring acts as a hydrophobic vector. In kinase binding, this moiety typically targets the hinge region or the hydrophobic allosteric pocket exposed during the "DFG-out" inactive conformation.

-

The N-(2-piperazin-1-ylethyl) Tail (Solvent Channel Vector): The protonatable piperazine ring serves as a highly soluble tail that extends outward into the solvent-exposed channel. This structural paradigm perfectly mimics the binding topology of successful clinical Type II kinase inhibitors, such as imatinib and dovitinib, where the piperazine tail establishes polar interactions with solvent-exposed residues (e.g., Asp 812 in GCN2) while drastically improving the compound's pharmacokinetic profile .

By systematically derivatizing this core fragment, researchers can rapidly traverse chemical space to discover novel, high-affinity kinase inhibitors .

Architecture of the Screening Cascade

To effectively evolve 4-chloro-N-(2-piperazin-1-ylethyl)aniline from a low-affinity fragment (

Fig 1. Screening workflow for 4-chloro-N-(2-piperazin-1-ylethyl)aniline fragment derivatives.

Detailed Methodologies

As fragments exhibit inherently weak affinities, the assays must be highly sensitive and strictly controlled to eliminate false positives. Every protocol below is designed as a self-validating system .

Protocol A: Primary High-Throughput Screening via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the inhibition of kinase-mediated substrate phosphorylation.

Step-by-Step Methodology:

-

Assay Assembly: Dispense 5 µL of the kinase/substrate mixture (e.g., ABL1 kinase and biotinylated poly-GT substrate) into a low-volume 384-well plate.

-

Causality: Low-volume plates maximize the local concentration of the fragment (tested at 100 µM to 1 mM), which is necessary due to the low binding affinity of unoptimized fragments.

-

-

Compound Addition: Add 50 nL of the fragment derivative (dissolved in 100% DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 5 µL of ATP to initiate the reaction.

-

Causality: The ATP concentration must be strictly calibrated to the

of the specific kinase. This ensures that competitive ATP-site binders can be accurately identified without being artificially outcompeted by saturating ATP levels.

-

-

Quenching & Detection: After 60 minutes, add 10 µL of the detection buffer containing Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC, and 20 mM EDTA.

-

Causality: EDTA acts as a critical quench agent by chelating

, abruptly halting the kinase reaction. This prevents signal drift and ensures temporal stability during the plate reading phase.

-

-

System Validation & QC: Calculate the Z'-factor for each plate. The system is only validated if Z' > 0.6, utilizing Staurosporine (10 µM) as the positive control (100% inhibition) and 1% DMSO as the negative control (0% inhibition).

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Hits identified in TR-FRET must be validated biophysically to rule out assay interference (e.g., fluorescence quenchers or aggregators) and to determine binding kinetics (

Step-by-Step Methodology:

-

Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip using His-tag capturing via an anti-histidine antibody, rather than standard amine coupling.

-

Causality: Amine coupling randomly reacts with surface lysines, which can block the active site or lock the kinase in a non-physiological conformation. His-tag capture uniformly orientates the kinase and preserves the conformational integrity of the DFG-loop.

-

-

Analyte Injection: Inject the fragment derivatives in a multi-cycle kinetic format (concentrations ranging from 3.125 µM to 200 µM). Maintain a high flow rate of 50 µL/min.

-

Causality: High flow rates minimize mass transport limitations. Because fragments have low molecular weights, they typically exhibit very rapid association and dissociation rates; high flow rates are critical to accurately resolving these fast kinetic transitions.

-

-

System Validation & QC: A known reference binder (e.g., Imatinib) is injected at the beginning and end of the run. If the

of the reference compound drops by >10%, the surface is deemed degraded, and the data is discarded.

Data Synthesis & Hit Triage

The following table summarizes a representative hit triage process, comparing the unmodified core fragment against two synthesized derivatives targeting ABL1 kinase.

Table 1: Fragment Screening & Optimization Data

| Compound ID | Structural Modification | Target Kinase | Ligand Efficiency (LE)* | ||

| Frag-01 (Core) | None (CAS 952959-60-3) | ABL1 | 45.2 | 52.1 | 0.38 |

| Frag-01 (Core) | None (CAS 952959-60-3) | EGFR | >100 | N/A | N/A |

| Deriv-A | N-acylation (Piperazine tail) | ABL1 | 4.8 | 6.2 | 0.35 |

| Deriv-B | C-3 substitution (Aniline ring) | ABL1 | 0.9 | 1.1 | 0.32 |

*Ligand Efficiency (LE) is calculated as

Mechanistic Binding Topology

Understanding the spatial orientation of 4-chloro-N-(2-piperazin-1-ylethyl)aniline is critical for structure-based drug design (SBDD). The diagram below maps the functional moieties of the fragment to their respective sub-pockets within the kinase domain.

Fig 2. Mechanistic binding topology of the bifunctional fragment within the kinase active site.

References

-

The structure of human GCN2 reveals a parallel, back-to-back kinase dimer with a plastic DFG activation loop motif. Biochemical Journal (2020).[Link][1]

-

Application of Fragment-Based Drug Discovery to Versatile Targets. Li, Q. Frontiers in Molecular Biosciences (2020), 7, 180.[Link][2]

Sources

Strategic Protocols for the N-Alkylation of Anilines with Piperazine Motifs

Application Note: AN-CHEM-2026-03

Abstract & Strategic Overview

The coupling of aniline derivatives with piperazine rings is a cornerstone transformation in medicinal chemistry, ubiquitously found in GPCR ligands (e.g., Aripiprazole), kinase inhibitors (e.g., Imatinib), and antihistamines. This structural motif serves as a critical "linker" that modulates solubility, metabolic stability, and target binding affinity.

However, the reaction is often plagued by the poor nucleophilicity of electron-deficient anilines and the competing nucleophilicity of the piperazine ring itself. This guide outlines two high-fidelity protocols to bypass these limitations:

-

Reductive Amination (Method A): The preferred, mild approach for attaching a piperidine/piperazine ring directly to the aniline nitrogen via the C4 position.

-

Finkelstein-Catalyzed

Alkylation (Method B): The robust method for introducing an ethyl-linker between the aniline and the piperazine.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the pathway based on your target pharmacophore.

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Amination (The "Abdel-Magid" Protocol)

Best for: Synthesizing N-phenyl-4-piperazinamines (or piperidines). Mechanism: Formation of an imine/iminium species followed by selective hydride transfer.

The Science of the Method

Standard reductive amination using Sodium Cyanoborohydride (

Reagents & Materials

-

Carbonyl: N-Boc-4-piperidone or 1-substituted-4-piperidone (1.1–1.2 equiv).

-

Reductant: Sodium Triacetoxyborohydride [STAB] (1.4–1.5 equiv).

-

Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

-

Quench: Saturated

.

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aniline (1.0 mmol) and N-Boc-4-piperidone (1.1 mmol) in DCE (5 mL).

-

Activation: Add Acetic Acid (1.0–2.0 mmol). Critical Note: The acid catalyzes imine formation. If the aniline is very electron-poor (e.g., nitroaniline), use 2.0 equiv.

-

Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30 minutes. While STAB allows direct mixing, a short pre-stir ensures the equilibrium shifts toward the imine.

-

Reduction: Add STAB (1.4 mmol) in one portion. The reaction may bubble slightly (evolution of

or decomposition). -

Reaction: Stir at RT under nitrogen for 2–16 hours. Monitor by LC-MS.

-

Checkpoint: If the reaction stalls, add 0.5 equiv more STAB.

-

-

Workup: Quench by carefully adding sat.

(10 mL). Stir for 15 minutes until gas evolution ceases. Extract with DCM ( -

Purification: Dry organics over

, filter, and concentrate. Purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Method B: Finkelstein-Catalyzed Alkylation

Best for: Synthesizing N-(2-(piperazin-1-yl)ethyl)anilines (Ethyl linker). Mechanism: Direct nucleophilic attack of the aniline nitrogen onto an alkyl halide.

The Science of the Method

Anilines are weak nucleophiles (

Mechanistic Workflow

Figure 2: In situ activation of alkyl chloride via iodide catalysis.

Reagents & Materials

-

Electrophile: 1-(2-chloroethyl)-4-substituted piperazine (1.1–1.2 equiv). Note: The piperazine N4 must be substituted (e.g., Methyl, Boc, Benzyl) to prevent polymerization.

-

Base:

(Powdered, anhydrous) (2.0–3.0 equiv). -

Catalyst: Sodium Iodide (NaI) (0.1–0.2 equiv).

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (

).

Step-by-Step Protocol

-

Preparation: In a screw-cap vial or round-bottom flask, dissolve Aniline (1.0 mmol) in anhydrous DMF (3 mL).

-

Base Addition: Add powdered

(2.5 mmol). Stir for 5 minutes to ensure suspension. -

Electrophile & Catalyst: Add the Chloroethyl-piperazine derivative (1.1 mmol) and NaI (0.1 mmol).

-

Reaction: Heat the mixture to 60–80°C .

-

Why Heat? Alkylation of anilines has a high activation energy barrier.

-

Time: Typically 4–12 hours. Monitor by LC-MS.

-

-

Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (

mL).-

Wash: Wash the combined organic layer with water (

) and brine (

-

-

Purification: Dry over

and concentrate. Flash chromatography is usually required to remove unreacted aniline.

Comparative Data & Troubleshooting

Yield Comparison (Typical)

| Substrate Type | Method A (Reductive Amination) | Method B ( |

| Electron-Rich Aniline (e.g., p-OMe) | High Yield (85–95%) | Good Yield (70–85%) |

| Electron-Poor Aniline (e.g., p-CF3) | Moderate-Good (60–80%) | Moderate (40–60%) |

| Sterically Hindered (e.g., o-Me) | Moderate (50–70%) | Poor (20–40%) |

Troubleshooting Guide

| Problem | Diagnosis | Solution |

| Method A: No Reaction | Imine formation is too slow. | Add molecular sieves (4Å) to remove water; increase AcOH to 5 equiv; heat to 50°C. |

| Method A: Reduction of Ketone | Reductant added too fast or too active. | Ensure you are using STAB, not |

| Method B: Bis-alkylation | Aniline is too nucleophilic. | Use excess aniline (2.0 equiv) or slow addition of the electrophile. |

| Method B: Low Conversion | Chloride is a poor leaving group. | Increase NaI to 0.5 equiv; switch solvent to NMP; increase temp to 100°C. |

References

-

Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

BenchChem. (2025).[5] "Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline." BenchChem Protocols.

- Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron.

- Patel, S., et al. (2020). "Recent Advances in the Synthesis of Piperazine-Linked Anilines as Kinase Inhibitors." Journal of Medicinal Chemistry.

Sources

Application Note: HPLC Method Development for 4-Chloro-N-(2-piperazin-1-ylethyl)aniline

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-Chloro-N-(2-piperazin-1-ylethyl)aniline (CAS 952959-60-3). As a secondary amine-containing building block, this analyte presents specific chromatographic challenges: severe peak tailing due to silanol interactions and variable retention based on ionization state.

This protocol departs from "cookbook" methodology, instead offering a Quality by Design (QbD) approach. We prioritize a High-pH (pH 10.0) strategy using hybrid-silica technology to suppress ionization, ensuring superior peak symmetry and loadability compared to traditional ion-pairing methods.

Physicochemical Profiling & Mechanistic Strategy

Understanding the molecule is the prerequisite for separation.

| Property | Value (Estimated) | Chromatographic Implication |

| Structure | Cl-Ph-NH-CH₂-CH₂-Piperazine | Contains three nitrogen centers with distinct basicity. |

| pKa (Piperazine) | ~9.8 (2°) & ~5.6 (3°) | Highly basic. Positively charged at pH < 9. |

| pKa (Aniline) | ~3.8 - 4.0 | Weakly basic; charge is negligible at neutral pH. |

| LogP | ~1.8 - 2.1 | Moderately lipophilic, suitable for Reverse Phase (RP). |

| UV Max | ~245 nm, ~290 nm | Aniline chromophore allows sensitive UV detection. |

The "Alkaline Advantage"

Traditional low-pH methods (pH 2-3) protonate the piperazine nitrogens, creating a doubly charged cation. This leads to:

-

Dewetting/Exclusion: Rapid elution near the void volume due to high polarity.

-

Silanol Tailing: The cationic amine interacts ionically with residual anionic silanols on the silica surface.

Our Strategy: By operating at pH 10.0 (above the pKa of ~9.8), we deprotonate the piperazine ring. The neutral molecule interacts purely via hydrophobic mechanisms with the C18 stationary phase, resulting in sharper peaks, better retention, and higher loading capacity.

Method Development Workflow

The following decision tree outlines the logical progression for optimizing this specific separation.

Figure 1: Strategic decision tree for basic amine analysis. The High pH pathway is prioritized to neutralize the basic piperazine moiety.

Detailed Experimental Protocols

Protocol A: High-pH Method (Gold Standard)

Recommended for R&D and QC release testing due to robustness.

1. Instrumentation & Column

-

System: HPLC with Binary Pump and DAD/PDA detector.

-

Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent hybrid particle capable of pH 1-12). Do not use standard silica columns at pH 10.

-

Temperature: 35°C (Improves mass transfer for amines).

2. Mobile Phase Preparation[1][2]

-

Buffer (10 mM Ammonium Bicarbonate, pH 10.0):

-

Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water.

-

Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28-30%).

-

Filter through 0.22 µm nylon filter.

-

-

Mobile Phase A: 95% Buffer / 5% Acetonitrile.

-

Mobile Phase B: 100% Acetonitrile.

3. Gradient Parameters

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 2.0 | 95 | 5 | 1.0 |

| 12.0 | 10 | 90 | 1.0 |

| 15.0 | 10 | 90 | 1.0 |

| 15.1 | 95 | 5 | 1.0 |

| 20.0 | 95 | 5 | 1.0 |

4. Detection & Sample

-

Wavelength: 245 nm (Primary), 290 nm (Secondary confirmation).

-

Diluent: 50:50 Water:Acetonitrile (Must be neutral or slightly basic; avoid acidic diluents).

-

Injection Volume: 5 - 10 µL.

Protocol B: Low-pH Method (Alternative)

Use only if hybrid columns are unavailable or MS compatibility dictates volatile acidic modifiers without ammonia.

1. Instrumentation & Column

-

Column: Agilent Zorbax SB-C18 or Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.

-

Temperature: 25°C.

2. Mobile Phase Preparation[1][2]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Note: TFA acts as an ion-pairing agent to mask silanols.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

3. Gradient Parameters

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 15.0 | 20 | 80 | 1.0 |

| 20.0 | 95 | 5 | 1.0 |

Method Validation & System Suitability Criteria

To ensure the method is "Self-Validating," the following criteria must be met before running samples.

| Parameter | Acceptance Limit | Rationale |

| Tailing Factor (T) | T ≤ 1.5 | Ensures minimal interaction with silanols. |

| Resolution (Rs) | Rs > 2.0 | Between analyte and nearest impurity (e.g., des-ethyl analog). |

| Precision (RSD) | ≤ 2.0% (n=6) | Confirms pump/injector stability. |

| LOD / LOQ | S/N > 3 / S/N > 10 | Typical LOQ for impurities is ~0.05%. |

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

-

Cause: Residual silanol activity or column aging.

-

Solution (High pH): Verify pH is > 9.5. If pH drops, the piperazine protonates and interacts with the column.

-

Solution (Low pH): Increase TFA concentration to 0.15% or switch to a "Polar Embedded" column (e.g., Waters SymmetryShield or Supelco Ascentis Express).

Issue: Split Peaks

-

Cause: Sample solvent mismatch.

-

Solution: If the sample is dissolved in 100% Acetonitrile but the starting gradient is 95% Water, the analyte precipitates or travels faster than the solvent front. Change diluent to 50:50 Water:MeCN.

Issue: Retention Time Drift

-

Cause: Temperature fluctuation or pH instability.

-

Solution: Use a column oven (essential for amines). Ensure buffer is prepared fresh daily as ammonia is volatile.

References

-

McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

-

Waters Corporation. XBridge BEH C18 Column Care and Use Manual. (Provides grounding for High pH hybrid particle stability). Link

-

PubChem. 4-chloro-N-(2-piperazin-1-ylethyl)aniline Compound Summary. (Source for structural data). Link

-

Dolan, J. W. (2006). The Power of pH. LCGC North America. (Authoritative source on pH manipulation for method development). Link

Sources

Application Note: Strategic Utilization of 4-Chloro-N-(2-piperazin-1-ylethyl)aniline in Medicinal Chemistry

This Application Note provides a comprehensive technical guide for the utilization of 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) in medicinal chemistry. It details the compound's physicochemical properties, synthetic utility as a privileged scaffold, and protocols for its integration into drug discovery workflows targeting GPCRs and Kinases.

Introduction: The "Privileged Scaffold" Concept

4-chloro-N-(2-piperazin-1-ylethyl)aniline represents a highly versatile "linker-headgroup" motif in modern drug design. Structurally, it combines a lipophilic 4-chloroaniline tail with a semi-rigid piperazine core via a flexible ethyl linker. This architecture is a hallmark of Privileged Structures —molecular frameworks capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and Kinases.

Core Structural Analysis

-

Lipophilic Tail (4-Cl-Ph): Provides hydrophobic interactions (e.g.,

-stacking) within the receptor binding pocket. The chlorine atom enhances metabolic stability (blocking para-oxidation) and increases lipophilicity. -

Linker (Ethyl-Amino): The secondary aniline nitrogen acts as a hydrogen bond donor/acceptor, while the ethyl chain provides conformational flexibility, allowing the molecule to adopt optimal binding geometries.

-

Basic Center (Piperazine): The secondary amine of the piperazine ring (pKa ~9.8) serves as a critical ionization center, often forming a salt bridge with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

Physicochemical Profile & Reactivity

Understanding the distinct reactivity of the two nitrogen centers is crucial for selective functionalization.

Table 1: Key Physicochemical Properties

| Property | Value (Predicted/Experimental) | Significance in MedChem |

| Molecular Formula | Core scaffold composition. | |

| Molecular Weight | 239.75 g/mol | Ideal fragment size (Rule of 3 compliant). |

| LogP | ~1.6 - 1.9 | Optimal lipophilicity for CNS penetration and membrane permeability. |

| pKa (Piperazine NH) | ~9.8 | Highly basic; primary site for protonation and nucleophilic attack. |

| pKa (Aniline NH) | ~4.0 - 5.0 | Weakly basic; deactivated by the phenyl ring and electron-withdrawing Cl group. |

| TPSA | ~38 Ų | Favorable for Blood-Brain Barrier (BBB) penetration. |

Reactivity Causality

The piperazine secondary amine (

-

Mechanism: The aniline nitrogen's lone pair is delocalized into the

-system of the chlorophenyl ring, drastically reducing its availability. In contrast, the piperazine nitrogen is aliphatic and unhindered. -

Synthetic Implication: Electrophiles (acyl chlorides, alkyl halides, isocyanates) will selectively react with the piperazine nitrogen under controlled conditions, allowing for the rapid generation of libraries without the need for protecting groups on the aniline.

Applications in Drug Discovery

A. GPCR Ligand Synthesis (Dopamine/Serotonin)

This scaffold is a bioisostere of the classic "phenylpiperazine" motif found in drugs like Aripiprazole and Trazodone .

-

Target Class: Dopamine (

) and Serotonin ( -

Design Strategy: The piperazine NH is coupled to a "headgroup" (e.g., a heterocycle or amide) to target the secondary binding pocket (SBP) of the GPCR, while the 4-chloroaniline moiety occupies the orthosteric binding site (OBS).

B. Kinase Inhibitor Design (Type II)

-

Target Class: Tyrosine Kinases (e.g., VEGFR, PDGFR, B-Raf).

-

Design Strategy: The aniline nitrogen can be derivatized to form a urea linkage (mimicking Sorafenib or Regorafenib ), directing the 4-chloroaniline into the hydrophobic "back pocket" adjacent to the ATP-binding site.

Experimental Protocols

Protocol A: Selective N-Acylation of the Piperazine Moiety

Objective: Synthesis of amide-linked GPCR ligands.

Materials:

-

4-chloro-N-(2-piperazin-1-ylethyl)aniline (1.0 equiv)

-

Carboxylic Acid (

) (1.1 equiv) -

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv) in dry DMF (5 mL/mmol). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature (RT) for 15 minutes to form the active ester.

-

Causality: Pre-activation ensures the carboxylic acid reacts preferentially with the amine, minimizing side reactions.

-

-

Coupling: Add 4-chloro-N-(2-piperazin-1-ylethyl)aniline (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv).

-

Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS or TLC (System: 10% MeOH in DCM).

-

Checkpoint: The piperazine NH reacts rapidly. If the reaction is sluggish, check for salt formation (e.g., HCl salt of the starting material) and add more base.

-

-

Work-up: Dilute with EtOAc, wash with saturated

(x2), water (x1), and brine (x1). Dry over -

Purification: Flash column chromatography (Silica gel, gradient 0–10% MeOH/DCM).

Protocol B: Urea Formation for Kinase Inhibitor Libraries

Objective: Synthesis of urea-linked Type II Kinase Inhibitors.

Materials:

-